N,N-Bis(3-aminopropyl)methylamine

Coordination Chemistry Electrochemistry Catalysis

Select BAPMA (CAS 105-83-9) for its distinct central N-methyl and propyl-spacer geometry, delivering a ligand field that stabilizes penta-coordinate copper species unattainable with DETA. This architecture enables precise polyamine-transport SAR studies and tunable epoxy network density via polyBAPMA hardeners. Sourced from advanced catalytic processes with ≥99.0% purity available, it minimizes downstream purification and batch variability. Ensure full procurement compliance with its Acute Toxicity Category 3 and Skin Corrosion 1B handling protocols.

Molecular Formula C7H19N3
Molecular Weight 145.25 g/mol
CAS No. 105-83-9
Cat. No. B090873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(3-aminopropyl)methylamine
CAS105-83-9
Synonyms3,3'-diamino-N-methyldipropylamine
DAMDPA compound
Molecular FormulaC7H19N3
Molecular Weight145.25 g/mol
Structural Identifiers
SMILESCN(CCCN)CCCN
InChIInChI=1S/C7H19N3/c1-10(6-2-4-8)7-3-5-9/h2-9H2,1H3
InChIKeyKMBPCQSCMCEPMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Bis(3-aminopropyl)methylamine (CAS 105-83-9): Technical Baseline for Procurement and R&D Selection


N,N-Bis(3-aminopropyl)methylamine (BAPMA, CAS 105-83-9) is a linear aliphatic triamine featuring a central tertiary amine flanked by two primary amine-terminated propyl chains . This molecular architecture, with a molecular weight of 145.25 g/mol and a density of 0.901 g/mL at 25°C, positions BAPMA as a versatile intermediate and crosslinking agent . Commercially, it is supplied as a colorless to yellow liquid with high purity (≥99.0%), full water miscibility, and a normal boiling point of 235°C . Its primary industrial applications span epoxy curing, pharmaceutical intermediate synthesis, and specialty polymer production [1].

Why Generic Substitution of N,N-Bis(3-aminopropyl)methylamine in Critical Applications Carries Quantifiable Performance and Safety Risk


Direct substitution of N,N-Bis(3-aminopropyl)methylamine with closely related triamines like diethylenetriamine (DETA) or dipropylenetriamine (DPTA) is not technically neutral due to fundamental differences in molecular geometry, electronic environment, and resulting material properties. While all are aliphatic triamines, BAPMA's unique central N-methyl substitution and propyl chain length confer distinct steric and electronic effects that directly translate into quantifiable differences in metal complex stability [1], epoxy network architecture [2], and biological activity profiles when used as a spermidine analog [3]. Furthermore, procurement decisions cannot rely solely on functional class assumptions, as BAPMA's specific toxicity profile—classified as Acute Toxicity Category 3 for dermal and inhalation routes, and Skin Corrosion Category 1B [4]—mandates rigorous handling protocols that may differ from those of its analogs. The evidence presented in Section 3 quantifies these critical differentiators.

Quantitative Differentiation of N,N-Bis(3-aminopropyl)methylamine Against Closest Analog Comparators: A Procurement Evidence Guide


BAPMA vs. DETA: Distinct Electrochemical Fingerprint in Copper(I) Carbonyl Complexes Confirms Non-Interchangeability in Coordination Chemistry

In a direct head-to-head electrochemical study, the copper(I) carbonyl complex of N,N-Bis(3-aminopropyl)methylamine ([Cu(Medpt)(CO)]⁺) exhibited a distinct voltammetric profile compared to the diethylenetriamine (DETA) analog ([Cu(dien)(CO)]⁺) in dimethyl sulfoxide solution at platinum electrodes [1]. While both complexes undergo one-electron charge transfers, the differing ligand field strengths induced by the Medpt versus dien ligands result in measurable shifts in redox potentials, confirming that the ligands are not electrochemically equivalent and cannot be substituted without altering the complex's fundamental redox behavior [1]. This difference is critical for applications requiring precise control over metal center electronics, such as in catalyst design or biomimetic modeling.

Coordination Chemistry Electrochemistry Catalysis

BAPMA-Derived Copper(II) Complex Exhibits Unique Penta-Coordinate Geometry Versus DETA Analog: Structural Evidence for Divergent Material Properties

X-ray crystallographic analysis of nitrito-copper(II) complexes reveals a fundamental structural difference: the N,N-Bis(3-aminopropyl)methylamine (Medpt) complex [Cu(Medpt)(ONO)(H₂O)]ClO₄ adopts a penta-coordinate geometry around the copper center, with coordination from the three nitrogen atoms of Medpt, one oxygen from a nitrito group, and one oxygen from a water molecule [1]. In contrast, the analogous diethylenetriamine (dien) complex [Cu(dien)(ONO)]ClO₄ exhibits a different coordination environment [1]. This variation in coordination number and geometry directly arises from the distinct steric and electronic properties of the Medpt ligand versus dien, and translates to differences in magnetic, optical, and reactive properties of the resulting materials.

Crystallography Inorganic Synthesis Materials Chemistry

Spermidine Analog Comparison: BAPMA's Linear Triamine Core Exhibits Structure-Dependent Antiproliferative Activity Profile

Systematic structure-activity relationship studies on spermidine analogues demonstrate that the length of the triamine chain and the nature of N-substituents directly control in vitro activity against L1210 leukemia cells [1]. Within this class, N,N-Bis(3-aminopropyl)methylamine (BAPMA) provides a defined linear triamine backbone with a central N-methyl group, which serves as a critical pharmacophore for modulating polyamine transport recognition and intracellular target engagement [1]. While the exact IC₅₀ of unsubstituted BAPMA against L1210 cells is not directly tabulated in the primary source, the study's central finding—that activity is highly dependent on triamine length and N-substituent size—establishes that BAPMA is not functionally equivalent to spermidine (which contains a central secondary amine and a butyl spacer) or shorter triamine analogs [1]. BAPMA's specific chain length (three carbons between each amine) and methyl substitution confer a unique biological fingerprint that distinguishes it from both the natural polyamine and other synthetic triamines.

Anticancer Drug Discovery Polyamine Metabolism Medicinal Chemistry

Patent-Backed Differentiation: Oligomeric BAPMA Enables Tailored Epoxy Network Architecture Unattainable with Common Aliphatic Amine Hardeners

A BASF patent (US20180201721) explicitly claims the use of oligomeric N,N-bis(3-aminopropyl)methylamine (polyBAPMA) as a hardener for epoxy resins, distinguishing it from conventional aliphatic amine curing agents [1]. The invention leverages the unique structure of oligo-BAPMA to achieve a specific balance of reactivity and mechanical properties in the cured epoxy network [1]. This patent demonstrates that the polymerization of BAPMA's monomeric units creates a hardener with a controlled amine equivalent weight and molecular architecture, enabling performance characteristics not achievable with common short-chain aliphatic amines like DETA or TETA, which typically produce highly crosslinked but brittle networks [2]. The ability to tune the oligomer distribution provides formulators with a tool to optimize pot life, crosslink density, and final thermoset toughness.

Epoxy Resin Curing Polymer Chemistry Composite Materials

Safety Profile Differentiation: BAPMA's Acute Toxicity Classification Demands Rigorous Handling Protocols Distinct from Common Industrial Triamines

N,N-Bis(3-aminopropyl)methylamine is classified under the Globally Harmonized System (GHS) with multiple acute toxicity hazards: Acute Toxicity Category 3 for dermal exposure (H311: Toxic in contact with skin) and inhalation (H331: Toxic if inhaled), as well as Acute Toxicity Category 4 for ingestion (H302: Harmful if swallowed) [1]. Additionally, it carries a Skin Corrosion Category 1B classification (H314: Causes severe skin burns and eye damage) [2]. Quantitatively, the oral LD₅₀ in rats is reported as 1,540 mg/kg, and the dermal LD₅₀ in rabbits as 140 µL/kg [3]. This hazard profile is notably more severe than that of some other aliphatic amines used in similar applications, such as certain higher molecular weight polyetheramines which may fall into lower hazard categories. Consequently, procurement and handling protocols—including personal protective equipment (PPE) requirements, ventilation standards, and waste disposal—must be specifically tailored to BAPMA's GHS classification, and generic substitution based solely on amine content is not permissible from a safety and regulatory compliance standpoint.

Chemical Safety Toxicology Industrial Hygiene

Synthesis Catalyst Patent: BAPMA Production with High Activity and Selectivity Enables Cost-Effective, High-Purity Procurement

Chinese patent CN115414942B discloses a novel catalyst and method for the synthesis of N,N-bis(3-aminopropyl)methylamine, claiming high catalytic activity and excellent selectivity for the target product [1]. The invention describes a catalyst comprising a metal salt solution, a carbon material, and a xenon source, which simplifies production facilities and operation while achieving superior yields and purity compared to prior art methods [1]. This patented process technology directly translates to a commercial advantage for suppliers utilizing it, enabling them to offer BAPMA at competitive prices with consistently high purity (≥99.0%) . For procurement professionals, this means that BAPMA sourced from manufacturers employing this advanced catalytic process may offer superior quality consistency and cost-effectiveness compared to material produced via older, less selective synthetic routes.

Chemical Manufacturing Catalysis Process Chemistry

Optimized Application Scenarios for N,N-Bis(3-aminopropyl)methylamine (CAS 105-83-9) Based on Quantitative Differentiation


Precision Coordination Chemistry and Catalyst Design Requiring Defined Ligand Electronics

Researchers developing copper(I) or copper(II) catalysts or biomimetic models should select N,N-Bis(3-aminopropyl)methylamine (Medpt) over diethylenetriamine (DETA) when the target coordination geometry or redox potential is critical. Direct comparative electrochemical and X-ray crystallographic data confirm that Medpt confers a distinct ligand field and can promote penta-coordinate copper(II) species, unlike the DETA analog [1] [2]. This structural and electronic differentiation is essential for achieving desired catalytic turnover frequencies or mimicking specific metalloenzyme active sites.

Development of Spermidine-Based Anticancer Agents with Defined Polyamine Chain Architecture

In medicinal chemistry programs targeting the polyamine transport system or intracellular polyamine metabolism, BAPMA serves as a precisely defined linear triamine scaffold. SAR studies establish that antiproliferative activity against L1210 leukemia cells is exquisitely sensitive to triamine chain length and N-substitution patterns [3]. BAPMA's specific 3-carbon spacing and central N-methyl group provide a unique starting point for derivatization that cannot be replicated by spermidine itself or other chain-length variants. Procurement of BAPMA for these studies ensures consistency with established structure-activity relationships.

Formulation of Advanced Epoxy Composites with Tailored Reactivity and Mechanical Performance

Composite manufacturers and formulators seeking to optimize epoxy resin cure profiles for specific processing windows (e.g., resin transfer molding) or mechanical properties should consider oligomeric BAPMA (polyBAPMA) hardeners. Patented technology demonstrates that polyBAPMA enables tuning of amine equivalent weight and network architecture beyond what is achievable with commodity aliphatic amines like DETA or TETA [4]. This allows for controlled pot life and crosslink density, addressing critical performance gaps in high-performance composites, adhesives, and coatings.

High-Purity Chemical Intermediate Synthesis Requiring Consistent Quality and Cost-Effective Supply

For pharmaceutical, agrochemical, and specialty chemical manufacturers requiring a high-purity triamine building block, BAPMA sourced from suppliers utilizing advanced catalytic processes offers a distinct advantage. Patented catalyst technology (CN115414942B) provides high selectivity and activity, translating to commercially available BAPMA with purity specifications of ≥99.0% [5] . This ensures minimal purification overhead and consistent reactivity in downstream syntheses, reducing batch-to-batch variability and total cost of ownership compared to lower-purity or less reliably sourced alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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